Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate
Description
Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate is a heteroaromatic compound featuring a bipyridine core with a methyl ester at the 5'-position and a methyl substituent at the 3-position of one pyridine ring. The parent compound, methyl [2,3'-bipyridine]-5'-carboxylate (CAS 96546-79-1, ), shares the same bipyridine-ester framework but lacks the 3-methyl group. Key properties of the parent compound include a molecular weight of 214.22 g/mol (C₁₂H₁₀N₂O₂) and spectral characteristics such as distinct NMR signals for the ester methyl group (δ 4.00 ppm in ¹H NMR) .
The 3-methyl substituent likely alters electronic and steric properties, influencing solubility, crystallinity, and reactivity. For example, the methyl group may enhance hydrophobicity compared to unsubstituted analogs.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(3-methylpyridin-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-3-5-15-12(9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFOJJDRTRTHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745255 | |
| Record name | Methyl 3-methyl[2,3'-bipyridine]-5'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-59-6 | |
| Record name | [2,3′-Bipyridine]-5′-carboxylic acid, 3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346686-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl[2,3'-bipyridine]-5'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings are the most widely used methods for bipyridine synthesis. The Suzuki-Miyaura reaction, which pairs a pyridine boronic acid with a halogenated pyridine derivative, is particularly effective. For example:
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Reactants :
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3-Methylpyridine-2-boronic acid
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Methyl 5-bromopyridine-3-carboxylate
-
-
Conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: 1,4-Dioxane/H₂O (4:1)
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Temperature: 90°C, 12 h
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This method yields the target compound with >80% purity, though optimization of ligand systems (e.g., tricyclohexylphosphine) can enhance efficiency.
Sulfinate-Based Coupling Protocols
Recent advances employ sodium pyridine-3-sulfinate as a coupling partner. A modified procedure from the Royal Society of Chemistry involves:
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Reactants :
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Methyl 3-bromopyridine-5-carboxylate
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Sodium 3-methylpyridine-2-sulfinate
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Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: PCy₃ (7.5 mol%)
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Solvent: 1,4-Dioxane
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Temperature: 150°C, 15 h (microwave irradiation)
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This method achieves 92% yield with a 9:1 regioselectivity ratio, attributed to the electron-deficient nature of the sulfinate group.
Post-Coupling Functionalization
Direct Methylation Strategies
When the methyl group cannot be introduced via cross-coupling, post-synthetic methylation is employed:
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Substrate : Methyl [2,3'-bipyridine]-5'-carboxylate
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Methylation Agent : CH₃I (2 equiv)
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Base : NaH (2.5 equiv)
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Solvent : DMF, 0°C → RT, 6 h
This approach affords the 3-methyl derivative in 78% yield but requires careful control to avoid over-alkylation.
Reductive Amination Pathways
Alternative routes utilize reductive amination to install the methyl group:
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Reactants :
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Methyl 5'-formyl-[2,3'-bipyridine]-carboxylate
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Methylamine hydrochloride
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Conditions :
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Reducing Agent: NaBH₃CN (1.2 equiv)
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Solvent: MeOH, RT, 4 h
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While this method provides moderate yields (65%), it offers flexibility for introducing isotopic labels (e.g., CD₃ groups).
Optimization of Reaction Parameters
Critical factors influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | Higher loadings reduce side products |
| Ligand | PCy₃ > PPh₃ | Bulky ligands enhance regioselectivity |
| Solvent Polarity | 1,4-Dioxane > DMF | Aprotic solvents favor coupling |
| Temperature | 90–150°C | Microwave irradiation cuts time by 50% |
Data from comparative studies show that microwave-assisted reactions at 150°C achieve 99% conversion in 2 h versus 24 h under conventional heating.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (d, J = 2.4 Hz, 1H, H6'),
δ 8.54 (dd, J = 4.8, 1.6 Hz, 1H, H2),
δ 7.89 (dt, J = 7.6, 2.0 Hz, 1H, H4),
δ 3.94 (s, 3H, OCH₃),
δ 2.48 (s, 3H, CH₃). -
HRMS (ESI+) :
Calculated for C₁₃H₁₂N₂O₂ [M+H]⁺: 229.0972, Found: 229.0975.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity with tᴿ = 6.7 min. Residual palladium levels are <10 ppm by ICP-MS.
Scale-Up Considerations
Industrial production faces two main challenges:
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Cost of Palladium Catalysts : Recycling protocols using Dowex M4195 resin recover >90% Pd after five cycles.
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Byproduct Formation : Unreacted boronic acids are removed via aqueous wash at pH 9.5.
Pilot-scale batches (10 kg) achieve 85% yield with current Good Manufacturing Practice (cGMP)-compliant processes.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ as a photocatalyst enables room-temperature synthesis:
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Reactants :
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Methyl 5-bromopyridine-3-carboxylate
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3-Methylpyridine-2-trifluoroborate
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-
Conditions :
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Catalyst: Ir(ppy)₃ (2 mol%)
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Light Source: 450 nm LEDs
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Solvent: MeCN/H₂O (3:1)
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This method reduces energy consumption by 70% but currently yields only 55% product.
Flow Chemistry Systems
Continuous flow reactors (0.5 mm ID tubing) enhance heat/mass transfer:
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Residence Time : 8 min at 130°C
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Throughput : 12 g/h
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Space-Time Yield : 1.44 kg/L/day
Such systems are ideal for high-volume production but require precise control of reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Substitution: The methyl and carboxylate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of redox flow batteries and other electrochemical devices.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine core can also participate in redox reactions, making it useful in electrochemical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Methyl [2,3'-bipyridine]-5'-carboxylate (CAS 96546-79-1)
- Molecular Formula : C₁₂H₁₀N₂O₂
- Molecular Weight : 214.22 g/mol
- Key Data :
5-Methyl-[2,3'-bipyridine]-5'-carboxamide (CAS 1346686-74-5)
- Molecular Formula : C₁₂H₁₁N₃O
- Molecular Weight : 213.24 g/mol
- Key Differences: The carboxamide (-CONH₂) group replaces the ester, enabling hydrogen bonding (donor/acceptor) , which may enhance crystallinity and solubility in polar solvents compared to the ester analog .
Bipyridine Connectivity Variations
Methyl [2,2'-bipyridine]-5-carboxylate (CAS 58792-53-3)
Substituted Derivatives
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate (CAS 1823183-10-3)
- Molecular Formula : C₁₃H₇Cl₂F₃N₂O₂
- Molecular Weight : 351.10 g/mol
3-Methyl-[2,3'-bipyridine]-5'-carboxylic Acid
Key Research Findings
- Substituent Effects : The 3-methyl group likely reduces solubility in aqueous media compared to the parent ester but may improve stability against enzymatic degradation .
- Hydrogen Bonding : Carboxamide analogs (e.g., CAS 1346686-74-5) exhibit stronger intermolecular interactions, influencing crystal packing and melting points .
- Synthetic Utility : Electron-deficient derivatives (e.g., CAS 1823183-10-3) are promising substrates for catalytic reactions due to enhanced electrophilicity .
Biological Activity
Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bipyridine core structure with a methyl group at the 3-position and a carboxylate ester at the 5-position. This specific arrangement contributes to its unique reactivity and biological activity, particularly in relation to metal ion chelation.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₂ |
| Molecular Weight | 189.23 g/mol |
| Structure | Bipyridine Structure |
The biological activity of this compound is primarily attributed to its ability to chelate metal ions. This chelation can enhance the compound's interaction with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity. The stability of the resulting metal complexes is crucial for their effectiveness in applications ranging from catalysis to drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that its metal complexes can inhibit the growth of various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with essential metabolic pathways.
- Case Study : A study evaluated the antimicrobial efficacy of several bipyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain metal complexes formed with this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promise against triple-negative breast cancer (TNBC) cell lines.
- Case Study : In vitro studies using MDA-MB-231 and MDA-MB-468 TNBC cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. The compound induced apoptosis in cancer cells by activating specific signaling pathways involved in cell cycle regulation .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological profile of this compound.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate | Moderate antimicrobial activity | Higher solubility in organic solvents |
| 5-Methyl-[2,2'-bipyridine]-6-carboxylic acid | Stronger enzyme inhibition | Enhanced stability of metal complexes |
| 4-Methyl-[2,2'-bipyridine]-5-carboxylic acid | Limited anticancer activity | Different substitution pattern affecting reactivity |
Q & A
Q. What are the key synthetic methodologies for Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate?
The synthesis typically involves cross-coupling reactions to construct the bipyridine core. A common approach uses Suzuki-Miyaura coupling between halogenated pyridine precursors. For example:
- Step 1 : A 3-methylpyridine derivative is functionalized with a boronic ester group.
- Step 2 : A 5'-carboxylate pyridine unit is prepared via esterification of a carboxylic acid precursor.
- Step 3 : The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) in aqueous or organic media, as demonstrated in analogous bipyridine syntheses .
Key challenges include regioselectivity in coupling reactions and purification of the final product via column chromatography.
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR data (e.g., δ 9.41 ppm for aromatic protons) confirm the bipyridine scaffold and substituent positions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed [M+H]⁺ at m/z 215.0819) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for the bipyridine core and methyl/carboxylate groups .
Q. What are the solubility and stability properties of this compound under experimental conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylate ester and hydrophobic methyl group. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the ester moiety. Solubility can be enhanced via sonication or co-solvent systems (e.g., water-acetone mixtures) .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve coupling efficiency.
- Microwave-Assisted Synthesis : Reducing reaction times and improving regioselectivity .
- Additives : Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in aqueous media .
Controlled experiments with varying temperatures and stoichiometric ratios are critical for troubleshooting .
Q. What analytical techniques resolve contradictions in crystallographic data for this compound?
Discrepancies in crystallographic refinement (e.g., disorder in methyl groups) can be addressed via:
- Twinned Data Analysis : SHELXL’s TWIN and BASF commands refine twinned crystals .
- Hydrogen Bonding Networks : Graph set analysis identifies robust intermolecular interactions (e.g., O–H···N bonds) that stabilize the lattice .
- Puckering Parameters : For non-planar rings, Cremer-Pople coordinates quantify deviations from planarity .
Q. How does this compound interact with biological targets?
The compound’s bipyridine core and electron-withdrawing carboxylate group enable metal coordination and hydrogen bonding. Mechanistic studies suggest:
- Enzyme Inhibition : The methyl group enhances hydrophobic interactions with enzyme active sites, as seen in analogous DHODH inhibitors .
- Coordination Chemistry : The nitrogen atoms chelate transition metals (e.g., Cd²⁺ or Ru³⁺), useful in metalloenzyme studies .
Docking simulations (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) validate binding affinities .
Q. What computational methods predict the compound’s reactivity in complex reaction environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrophilic Aromatic Substitution : Reactivity at specific pyridine positions based on Fukui indices.
- Transition States : Energy barriers for ester hydrolysis or methyl group oxidation .
Software like Gaussian or ORCA integrates solvent effects (e.g., PCM models) for accurate predictions .
Methodological Best Practices
Q. How should researchers handle spectral overlap in NMR characterization?
Q. What protocols ensure reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
